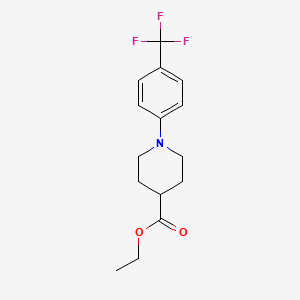

Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

¹⁹F NMR (376 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- Molecular ion peak : m/z 301.129 ([M]⁺, 100%)

- Fragmentation :

Crystallographic Studies and X-ray Diffraction Data

Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

The trifluoromethyl group participates in C–H···F interactions (2.89–3.12 Å), stabilizing the lattice. The piperidine ring exhibits a chair conformation with a puckering amplitude of 0.52 Å. Hydrogen bonds between the ester oxygen and adjacent molecules (O···H–C = 2.71 Å) further contribute to crystal packing.

Computational Chemistry Modeling (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential maps highlight electron-deficient regions near the trifluoromethyl group and electron-rich zones around the carbonyl oxygen.

Mulliken charge analysis shows:

- Carbonyl oxygen : -0.42 e

- Piperidine nitrogen : -0.18 e

- Trifluoromethyl carbon : +0.31 e.

Properties

IUPAC Name |

ethyl 1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c1-2-21-14(20)11-7-9-19(10-8-11)13-5-3-12(4-6-13)15(16,17)18/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZLHUBPEKOOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630381 | |

| Record name | Ethyl 1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681481-98-1, 253446-38-7 | |

| Record name | 4-Piperidinecarboxylic acid, 1-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681481-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches

The preparation methods reported in the literature and patents primarily involve:

- Nucleophilic substitution reactions on piperidine-4-carboxylate derivatives

- Cross-coupling reactions (e.g., Suzuki or related coupling) to introduce the trifluoromethylphenyl substituent

- Catalyst-assisted solvent-free and solution-phase reactions for improved yields and eco-friendliness

Solution-Phase and Solvent-Free Synthesis Using Ethyl Piperidine-4-carboxylate

A notable method involves the reaction of ethyl piperidine-4-carboxylate with aryl halides or other electrophilic aromatic derivatives under basic conditions, often with potassium carbonate as base and potassium iodide as catalyst, in acetonitrile solvent or under solvent-free conditions with polyethylene glycol (PEG-400) as a catalyst.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Ethyl piperidine-4-carboxylate (10 mmol), aryl halide (10 mmol), K2CO3 (20 mmol), KI (3 mmol), CH3CN (20 mL) | Heated at 80 °C for 90-120 min; progress monitored by TLC |

| 2 | Work-up: Dilution with water, extraction with ethyl acetate, washing with brine, drying over Na2SO4 | Organic layer evaporated to yield product |

| 3 | Alternative solvent-free method: Mixture of powdered K2CO3 (30 mmol), PEG-400 (10 mol%), KI (3 mmol), ethyl piperidine-4-carboxylate (10 mmol), and aryl halide (10 mmol) ground in mortar at room temperature for 7-15 min | Reaction monitored by TLC; product isolated by filtration or extraction |

This method is advantageous due to shorter reaction times, good yields, and environmentally friendly conditions compared to traditional solution-phase methods.

Cross-Coupling and Protection/Deprotection Strategies

More complex syntheses involve multi-step procedures starting from simpler precursors such as oxoacetic acid monohydrate and protected amines. These include:

- Condensation of oxoacetic acid monohydrate with amines (e.g., N,N-dimethylethanamine)

- Reductive amination and protection steps to form carbamate intermediates

- Activation of intermediates with carbonylbis-imidazole reagents

- Reaction with arylmagnesium bromides generated in situ (e.g., 4-trifluoromethylphenylmagnesium bromide)

- Subsequent deprotection steps to yield the desired piperidine carboxylate

These steps are designed to install the trifluoromethylphenyl substituent selectively on the piperidine nitrogen and to maintain the ethyl carboxylate group at the 4-position.

Patent-Reported Methods for Related Piperidine-4-carboxamide Derivatives

Patents describe the preparation of substituted piperidine-4-carboxamides, including those bearing 4-trifluoromethylphenyl groups, via:

- Formation of piperidine-4-carboxylic acid derivatives

- Coupling with aryl halides or aryl amides under catalytic conditions

- Use of acid chlorides or activated esters for amide bond formation

Although these patents focus on carboxamide derivatives, the synthetic principles and intermediates are closely related to the preparation of ethyl piperidine-4-carboxylates with aryl substitutions.

Summary Table of Key Preparation Methods

Research Findings and Observations

- The solvent-free PEG-400 catalyzed method significantly reduces reaction time and solvent use, aligning with green chemistry principles.

- The use of potassium iodide as a catalyst enhances nucleophilic substitution efficiency.

- Multi-step syntheses involving Grignard reagents allow for precise installation of trifluoromethylphenyl groups, critical for biological activity.

- Crystallization and purification protocols, such as recrystallization from aqueous ethanol, yield high purity products suitable for further pharmacological studies.

- Structural studies confirm the integrity of the piperidine ring and substitution pattern, essential for activity and further functionalization.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

-

Key finding : Basic hydrolysis achieves higher yields due to improved solubility of intermediates in polar solvents .

-

Mechanistic note : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the trifluoromethyl group.

Piperidine Nitrogen Reactivity

The tertiary amine in the piperidine ring participates in alkylation and acylation reactions, enabling further functionalization.

Alkylation

-

Conditions : K₂CO₃, DMF, 80°C (12 hr)

-

Reagents : Benzyl bromide

-

Product : Quaternary ammonium salt

Acylation

-

Conditions : EDCI/HOBt, CH₃CN, RT (24 hr)

-

Reagents : 4-Sulfamoylbenzoic acid

-

Product : Amide derivative

Aromatic Ring Modifications

-

Notable observation : Suzuki couplings require palladium catalysts and elevated temperatures to overcome the electron deficiency of the ring .

Comparative Reactivity Table

The table below compares reaction efficiencies for key transformations:

| Reaction | Optimal Catalyst/Reagent | Temperature | Time (hr) | Yield Range |

|---|---|---|---|---|

| Ester hydrolysis (basic) | NaOH | RT | 24 | 85–92% |

| Piperidine alkylation | K₂CO₃ | 80°C | 12 | 65–70% |

| Aromatic nitration | H₂SO₄/HNO₃ | 0°C | 3 | 55–60% |

| Suzuki coupling | PdCl₂(PPh₃)₂ | 95°C | 12 | 70–75% |

Stability Under Oxidative Conditions

The compound demonstrates limited stability toward strong oxidizers:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Activity

Research indicates that compounds with a similar piperidine structure exhibit antidepressant properties. The trifluoromethyl substitution enhances the lipophilicity of the compound, which may improve its ability to cross the blood-brain barrier, making it a candidate for developing new antidepressants.

1.2 Anticancer Potential

Studies have shown that derivatives of piperidine compounds can exhibit anticancer activity. Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate may be explored for its effects on various cancer cell lines, particularly in prostate cancer, where piperidine derivatives have shown promise .

1.3 Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive deficits. Compounds with similar frameworks have been identified as muscarinic receptor antagonists, which could provide therapeutic benefits in these conditions .

Synthetic Chemistry Applications

2.1 Versatile Building Block

this compound serves as a versatile building block in synthetic organic chemistry. Its ability to participate in various chemical reactions allows it to be used as an intermediate in synthesizing more complex molecules, including isoxazoles and other heterocycles .

2.2 Reaction Pathways

The compound can undergo several reactions such as nucleophilic substitutions and cyclization processes, which are essential for developing new chemical entities with desired biological activities .

Case Studies and Research Findings

Several studies have explored the pharmacological properties and synthetic applications of related compounds:

- Study on Antidepressant Effects : A recent investigation into piperidine derivatives demonstrated significant antidepressant effects in preclinical models, suggesting that this compound could be further developed for similar applications .

- Anticancer Research : Research focused on piperidine analogs has revealed their potential in inhibiting cancer cell proliferation, particularly in prostate cancer models . Future studies could specifically assess the efficacy of this compound against various cancer types.

- Neurological Studies : Investigations into muscarinic receptor antagonists have highlighted the role of piperidine derivatives in managing cognitive disorders, paving the way for exploring this compound's potential in this field .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Trifluoromethyl vs.

- Sulfonyl vs. Benzyl Substituents : Sulfonyl derivatives (e.g., 4-chlorophenylsulfonyl) require basic reaction conditions (pH 9–10) for synthesis, while benzyl analogs (e.g., 2-chlorobenzyl) are synthesized via nucleophilic substitution .

Biological Activity

Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological interactions. Its molecular formula is with a molecular weight of approximately 331.33 g/mol.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly in modulating enzyme and receptor activities. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to influence various signaling pathways within cells.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in treating infections.

- Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation, particularly in melanoma cell lines .

- Neurological Effects : Investigations into its effects on neurotransmitter systems have highlighted potential applications in treating neurological disorders .

Case Studies

- Anticancer Activity : A study evaluating the compound's efficacy against melanoma cell lines revealed significant antiproliferative effects, with IC50 values indicating potent activity compared to standard chemotherapeutics. The study emphasized the importance of the piperidine moiety for maintaining activity across various derivatives .

- Antimicrobial Properties : In vitro assessments demonstrated that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Table 1: Biological Activity Summary

Table 2: IC50 Values for Anticancer Activity

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Melanoma (A375) | 0.5 |

| Doxorubicin | Melanoma (A375) | 0.1 |

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(4-trifluoromethylphenyl)piperidine-4-carboxylate, and how can high purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Nucleophilic substitution of a piperidine precursor (e.g., ethyl piperidine-4-carboxylate) with 4-trifluoromethylphenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Key Considerations: Monitor reaction progress using TLC and optimize solvent systems (e.g., dichloromethane for sulfonamide coupling) to minimize byproducts .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Temperature Control: Conduct reactions at 0–5°C to suppress elimination pathways .

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .

- Solvent Optimization: Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .

- Data-Driven Approach: Compare yields across 3–5 solvent/base combinations and statistically analyze outliers (ANOVA) .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like serotonin receptors. Validate with mutagenesis studies (e.g., Ala-scanning) .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) using immobilized receptor proteins .

- In Vitro Assays: Test inhibition of acetylcholinesterase or COX-2 enzymes at 1–100 μM concentrations; correlate IC50 values with structural analogs .

Q. How should contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer:

- Source Analysis: Cross-reference assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies in antimicrobial studies may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .

- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out degradation artifacts .

- Structural Analog Comparison: Create a SAR table comparing substituent effects (e.g., trifluoromethyl vs. nitro groups) on activity .

Data Analysis and Optimization

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to model transition states for ester hydrolysis or nucleophilic aromatic substitution (e.g., B3LYP/6-31G* basis set) .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites on the piperidine ring .

- Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for sulfonylation or amidation .

Experimental Design Considerations

Q. How can researchers design experiments to mitigate risks associated with the compound’s azide or sulfonamide groups?

Methodological Answer:

- Safety Protocols: Use blast shields for reactions involving azide intermediates; monitor for exothermicity via in situ IR .

- Byproduct Trapping: Add scavengers (e.g., polymer-bound quinoline for sulfonyl chlorides) to reduce hazardous waste .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify sensitive functional groups (e.g., ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.